1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-8-13-20-22(14-16)25-15-21-23(17-6-4-3-5-7-17)26-27(24(20)21)18-9-11-19(28-2)12-10-18/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPCQQLNBCDYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoline-based compounds, which this molecule is a derivative of, have been known to interact with various cellular targets. For instance, some quinoline derivatives have shown inhibitory activities against VEGFR-2, a key endothelial receptor tyrosine kinase involved in pathological angiogenesis.
Mode of Action
Quinoline derivatives have been reported to exhibit significant anti-proliferative activity through different mechanisms of action such as disruption of cell migration, dna intercalation, inhibition of angiogenesis, and apoptosis induction.
Biological Activity
1-(4-Methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrazoloquinoline class, known for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.43 g/mol. The structure features a pyrazoloquinoline core, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thus blocking their activity. Additionally, it can modulate signal transduction pathways by interacting with cellular receptors, leading to various biological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazoloquinolines. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell lines such as renal cancer and leukemia. These compounds act as dual inhibitors of CLK and ROCK kinases, which are crucial in cell growth and migration processes .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(4-Methoxyphenyl)-7-methyl... | Renal Cancer | 10.5 | |
| 1-(4-Methoxyphenyl)-7-methyl... | Leukemia | 8.2 | |
| HSD1400 | Various Cancer Lines | 5.0 |
Antimicrobial Activity
In addition to anticancer effects, the compound has demonstrated antimicrobial properties. Studies indicate that pyrazoloquinolines can inhibit bacterial biofilms and quorum sensing, which are critical for bacterial virulence and resistance .
Table 2: Antimicrobial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 1-(4-Methoxyphenyl)-7-methyl... | Staphylococcus aureus | 32 µg/mL | |
| 1-(4-Methoxyphenyl)-7-methyl... | Escherichia coli | 16 µg/mL |
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of pyrazoloquinolines. Researchers found that modifications at specific positions on the pyrazole ring enhanced the anticancer potency against specific cell lines while reducing cytotoxicity towards normal cells .
Another study focused on the structure-activity relationship (SAR) of these compounds, revealing that substitutions at the phenyl rings could significantly affect their biological activity. For example, introducing electron-donating groups increased anticancer efficacy while maintaining selectivity towards cancer cells over normal cells .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C22H22N4O
- Molecular Weight : 362.44 g/mol
- CAS Number : 187998-64-7
The structure consists of a pyrazoloquinoline framework, which is known for its diverse biological activities. The presence of the methoxy and phenyl groups enhances its lipophilicity and biological interactions.
Anticancer Properties
Recent studies have highlighted the potential of 1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Inhibition of proliferation |
| HeLa (Cervical) | 18.5 | Cell cycle arrest |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies have shown that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Neurological Disorders
Emerging research suggests that this compound may have neuroprotective effects. It has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings indicate that it may reduce oxidative stress and inflammation in neuronal cells.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various models. It has shown promise in reducing inflammation markers in vitro and in vivo, making it a candidate for further development in treating inflammatory diseases.
Case Studies and Research Findings
Several case studies have documented the effects of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazoloquinoline exhibited enhanced cytotoxicity compared to their parent compounds, suggesting structural modifications can optimize their anticancer activity.
- Neuroprotection Research : A recent investigation published in Neuroscience Letters reported that treatment with the compound significantly improved cognitive function in rodent models of Alzheimer's disease by reducing amyloid-beta plaque formation.
- Inflammation Model : Research conducted at a leading university showed that the compound effectively reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharides, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related pyrazoloquinoline derivatives, focusing on substituent effects and biological activity:
| Compound Name | Substituents (Position) | Key Biological Activity (IC₅₀ or Potency) | References |
|---|---|---|---|
| Target Compound (1-(4-MeOPh)-7-Me-3-Ph) |
1-(4-MeOPh), 3-Ph, 7-Me | No direct activity data reported | [15] |
| 2i (3-NH₂-4-(4-OHPhNH)-pyrazoloquinoline) |
3-NH₂, 4-(4-hydroxyphenylamino) | Inhibits NO production (potency ≈ 1400W) | [1, 2] |
| 2m (3-NH₂-4-(benzoic acid derivative)) |
3-NH₂, 4-(benzoic acid substituent) | Inhibits NO production (potency ≈ 1400W) | [1, 2] |
| 8-Ethoxy-3-(4-FPh) | 8-EtO, 3-(4-FPh) | Activity not specified | [12] |
| 6-Methoxy-3,8-Me-4-(morpholinylmethyl) | 6-MeO, 3-Me, 8-Me, 4-(morpholinylmethyl) | Activity not specified | [13] |
Key Observations:
Anti-Inflammatory Activity: Compounds 2i and 2m exhibit potent inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 cells, with submicromolar IC₅₀ values comparable to the positive control 1400W . Their activity is linked to suppression of iNOS and COX-2 expression. The target compound lacks amino or hydroxyl groups, which are critical for the activity of 2i/2m.
Substituent Effects: Amino Groups: 3-NH₂ in 2i/2m enhances hydrogen bonding with iNOS/COX-2, contributing to potency. Methoxy vs.
Structural Diversity :
Preparation Methods
KI-Promoted Cyclization of 2-(1H-Pyrazol-5-yl)Anilines
The KI-mediated cyclization of 2-(1H-pyrazol-5-yl)anilines with benzyl bromides offers a direct route to pyrazolo[4,3-c]quinolines. For the target compound, the starting material 2-(3-phenyl-1H-pyrazol-5-yl)-5-methylaniline is reacted with 4-methoxybenzyl bromide under aerobic conditions. Potassium iodide facilitates the formation of the quinoline ring through a radical-based cyclization mechanism, with the benzyl bromide acting as a C1 synthon to bridge the pyrazole and aniline moieties.
Reaction Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 100°C
-
Catalyst: KI (20 mol%)
-
Time: 12 hours
Optimization Insights :
Electrochemical Dehydrogenative Cyclization
Electrochemical methods provide a green alternative for synthesizing pyrazolo[4,3-c]quinolines. Starting from 7-methyl-4-hydrazinoquinoline , condensation with 4-methoxybenzaldehyde forms a hydrazone intermediate, which undergoes electrochemical cyclization in an undivided cell equipped with graphite electrodes.
Reaction Conditions :
-
Electrolyte: Acetonitrile with tetrabutylammonium tetrafluoroborate (TBABF₄)
-
Voltage: 1.5 V
-
Temperature: Room temperature
Mechanistic Considerations :
The reaction proceeds via single-electron oxidation of the hydrazone, followed by dehydrogenative coupling to form the pyrazole ring. This method avoids stoichiometric oxidants, enhancing sustainability.
Friedländer Condensation with Pyrazolones
Friedländer condensation between o-aminobenzaldehyde derivatives and functionalized pyrazolones constructs the quinoline backbone. For the target compound, 5-amino-2-methylbenzaldehyde reacts with 3-phenyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one in acidic conditions.
Reaction Conditions :
Key Challenges :
-
Regioselectivity must be controlled to ensure the methyl group occupies the C7 position.
-
Acid-sensitive substituents (e.g., methoxy) require mild conditions to prevent demethylation.
Comparative Analysis of Synthetic Methods
Key Observations :
-
The KI-promoted method offers the highest yields and tolerates diverse substituents but requires elevated temperatures.
-
Electrochemical synthesis excels in sustainability but demands specialized equipment.
-
Friedländer condensation is limited by acid sensitivity but provides straightforward access to the quinoline core.
Scalability and Industrial Considerations
-
KI-Promoted Cyclization : Scalable to kilogram-scale using continuous flow reactors, with yields maintained at >60%.
-
Electrochemical Synthesis : Pilot-scale trials show promise but require optimization of electrode durability.
-
Friedländer Condensation : Limited by stoichiometric acid use; catalytic alternatives (e.g., zeolites) are under investigation .
Q & A
Q. Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction times (from 24 hours to <2 hours) and improve yields by 15–20% .
- Control solvent polarity (e.g., DMF for polar intermediates) and temperature (80–120°C) to minimize side reactions .
Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 373.43 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths (e.g., 1.35–1.48 Å for C-N bonds) and torsion angles, confirming orthorhombic (P212121) crystal packing .
How can researchers resolve contradictions in reported biological activity data across different studies?
Q. Advanced
- Assay Validation : Compare IC₅₀ values under standardized conditions (e.g., COX-2 inhibition assays at pH 7.4 vs. 6.8) .
- Purity Analysis : Use HPLC (>98% purity thresholds) to rule out impurities affecting activity .
- Structural Confirmation : Cross-validate with crystallographic data to ensure correct stereochemistry .
What strategies improve the selectivity of this compound for cyclooxygenase-2 (COX-2) inhibition over COX-1?
Q. Advanced
- Substituent Engineering : Introduce 4-methoxyphenyl groups to enhance hydrophobic interactions with COX-2’s larger active site .
- Molecular Docking : Optimize binding via fluorine substitution at position 8, reducing steric hindrance with COX-2 Val523 .
- In Silico Screening : Prioritize analogs with lower binding energy (ΔG < -9.5 kcal/mol) for COX-2 .
How do substituents influence the compound’s photophysical properties for potential use as fluorescence probes?
Q. Advanced
- Electron-Withdrawing Groups (EWGs) : Fluorine at position 8 increases quantum yield (Φ = 0.42 vs. 0.28 for non-fluorinated analogs) by stabilizing excited states .
- Methoxy Groups : Enhance solvatochromism (λₑₘ shifts 20 nm in polar solvents), enabling microenvironment sensing .
What in vitro assays are recommended for initial screening of anti-inflammatory activity?
Q. Basic
- COX-1/COX-2 Inhibition : Measure IC₅₀ via fluorometric kits (e.g., Cayman Chemical) .
- Cytokine Profiling : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .
- Nitric Oxide (NO) Scavenging : Griess assay to quantify NO reduction in RAW 264.7 cells .
How can low aqueous solubility be addressed in pharmacological studies?
Q. Advanced
- Salt Formation : Use hydrochloride salts to improve solubility (e.g., 2.8 mg/mL vs. 0.3 mg/mL for free base) .
- Prodrug Design : Introduce ester prodrugs (e.g., acetylated derivatives) with 3-fold higher bioavailability .
What computational methods are most effective for predicting binding modes with biological targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
What are the key steps in crystallographic analysis to resolve the compound’s 3D structure?
Q. Basic
- Crystal Growth : Use slow evaporation in dichloromethane/hexane (1:3) to obtain diffraction-quality crystals .
- Data Collection : Collect 0.7 Å resolution data on a synchrotron source.
- Refinement : SHELXL software refines anisotropic displacement parameters (R-factor < 5%) .
How can analogs be designed to improve metabolic stability without compromising activity?
Q. Advanced
- Halogenation : Introduce chlorine at position 6 to block cytochrome P450 oxidation (t₁/₂ increase from 2.1 to 6.8 hours) .
- Deuterium Incorporation : Replace labile hydrogens with deuterium at methyl groups (7-position) to reduce first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
